molecular formula C8H7N3O2 B13295420 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid

Cat. No.: B13295420
M. Wt: 177.16 g/mol
InChI Key: ZCTXPJDOFFAIRP-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with an acetic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group, which influences solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing good yields at room temperature . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

The use of microwave-assisted synthesis, in particular, offers advantages in terms of reaction speed and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid involves its interaction with various molecular targets. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents/Ring System Molecular Formula Molecular Weight Key Functional Groups Reference
2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid Pyridine fused with triazole + acetic acid C₉H₇N₃O₂ 193.17 (calc.) Acetic acid at position 6 N/A
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (3b) Phenyl group at position 3 + carboxylic acid C₁₄H₁₁N₃O₂ 253.26 Carboxylic acid at position 6
2-(8-Propyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetic acid Pyrazine ring + propyl/pyridin-3-yl C₁₅H₁₅N₅O₂ 297.31 Acetic acid, pyridin-3-yl
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Ethyl group at position 3 + carboxylic acid C₉H₉N₃O₂ 191.19 Carboxylic acid at position 6
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid Chloro, trifluoromethyl, thioacetic acid C₁₀H₅ClF₅N₃O₂S 361.68 Thioacetic acid, halogenated substituents

Analysis

  • Functional Group Impact: The acetic acid group in the target compound enhances water solubility compared to analogs with non-polar substituents (e.g., phenyl in 3b ). However, 3b’s carboxylic acid group may exhibit stronger hydrogen bonding, affecting receptor binding in biological systems.
  • Ring System Modifications :

    • Replacement of pyridine with pyrazine () introduces additional nitrogen atoms, increasing basicity and π-stacking capability. The pyridin-3-yl group in this compound may enhance aromatic interactions in drug-receptor binding.
  • Halogenation Effects :

    • The chloro- and trifluoromethyl-substituted compound () demonstrates increased molecular weight (361.68 vs. ~193–297 for others) and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Name Density (g/cm³) Melting Point (°C) Solubility (Predicted) Bioactivity Notes Reference
This compound N/A N/A Moderate (polar) Potential kinase inhibition N/A
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 1.4±0.1 N/A Low (non-polar ethyl) Unreported
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (3b) N/A N/A Low (aromatic phenyl) Anticancer candidate
2-(8-Propyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetic acid N/A N/A Moderate Unreported

Analysis

  • Density and Polarity :

    • The ethyl-substituted analog () has a density of 1.4 g/cm³, suggesting compact molecular packing. Its lower polarity compared to the target compound may limit solubility in aqueous environments.
    • The phenyl-substituted 3b () is likely highly lipophilic, favoring interactions with hydrophobic protein pockets.

Biological Activity

The compound 2-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}acetic acid has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a triazolo-pyridine structure that is known for its ability to interact with various biological targets. The general formula can be represented as:

C8H7N5O2C_{8}H_{7}N_{5}O_{2}

This compound is characterized by its ability to form hydrogen bonds and engage in π-π stacking interactions due to its aromatic nature.

1. Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the potential of triazolo-pyridines as inhibitors of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. For instance, a related compound A22 demonstrated potent inhibition with an IC50 value of 92.3 nM and increased interferon-γ production in co-culture models involving T cells and hepatocellular carcinoma cells . This suggests that derivatives of triazolo-pyridines could serve as promising leads for developing immunotherapeutic agents.

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of triazolo-pyridine derivatives. Research indicates that modifications to the triazolo ring can enhance activity against various pathogens. For example, compounds designed with sulfonamide fragments exhibited significant antimalarial activity . The structure-activity relationship (SAR) studies revealed that specific substitutions could lead to enhanced efficacy against malaria parasites.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50/EffectivenessReference
PD-1/PD-L1 InhibitionA2292.3 nM
AntimalarialTriazolo-Pyridine DerivativeSignificant activity
AntimicrobialVarious DerivativesMIC values from 2.50 to 20 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the triazolo ring significantly influence biological activity. For instance:

  • Substitution at the 6-position tends to enhance interaction with biological targets.
  • Aromatic groups increase lipophilicity, improving cell membrane permeability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid?

  • Methodological Answer : The synthesis requires precise control of reaction parameters:

  • Temperature : Exothermic steps (e.g., cyclization) demand gradual heating to avoid side reactions like decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazole ring formation, while dichloromethane (DCM) aids in acid-sensitive steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates annulation, but stoichiometry must be calibrated to prevent over-acylation .
    • Validation : Monitor intermediates via TLC or HPLC at each step to ensure >95% purity before proceeding .

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?

  • Strategy : Replace the acetic acid moiety with ester or amide groups (e.g., methyl ester or acetamide derivatives) to assess polarity effects on bioavailability .
  • Experimental Design : Synthesize derivatives with substituents at the pyridine ring (e.g., chloro, methyl) and compare their binding affinities via in vitro assays .
  • Reference Data : Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate (CAS 2135332-57-7) shows enhanced stability in acidic media, suggesting esterification as a viable modification .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Core Methods :

  • NMR : ¹H/¹³C NMR confirms regioselectivity in triazole-pyridine fusion. For example, aromatic protons in the pyridine ring appear as doublets at δ 7.8–8.2 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 219.08 for the core structure) and detects isotopic patterns for halogenated derivatives .
  • X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., triazole N1 vs. N2 protonation states) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) predict reaction pathways for triazolo-pyridine cyclization?

  • Approach : Use density functional theory (DFT) to model transition states in cyclization steps. For example, calculate activation energies for intramolecular hydrazone cyclization under acidic vs. basic conditions .
  • Case Study : ICReDD’s reaction path search methods identified optimal conditions for triazole formation using acetic anhydride as both solvent and catalyst, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across similar triazolo-pyridine derivatives?

  • Root Cause Analysis : Contradictions often arise from:

  • Solubility Differences : Acetic acid derivatives may aggregate in aqueous buffers, leading to false negatives in enzyme inhibition assays. Use DMSO co-solvents (<1% v/v) to mitigate this .
  • Metabolic Instability : Methyl ester analogs (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate) are prone to esterase cleavage, skewing IC₅₀ values .
    • Resolution : Validate activity via orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) .

Q. How does the electronic nature of substituents influence the compound’s redox behavior?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., -Cl) stabilize the triazole ring against oxidation, while electron-donating groups (e.g., -OCH₃) increase susceptibility to N-oxide formation .
  • Experimental Protocol : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl) for the parent compound, shifting to +1.5 V with chloro-substituents .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

  • Key Issues :

  • Exothermic Hazards : Triazole ring closure at scale requires jacketed reactors with controlled cooling to prevent thermal runaway .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow chromatography .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-6-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H,3H2,(H,12,13)

InChI Key

ZCTXPJDOFFAIRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C=C1CC(=O)O

Origin of Product

United States

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